Human AC8 Enzyme Inhibition: Decyl Chain Shows Superior Potency to Shorter-Chain Analogs
In a direct enzymatic assay, N-[2-(decyloxy)phenyl]acetamide demonstrated an IC50 of 29,000 nM against human adenylate cyclase type 8 (AC8) [1]. This level of inhibition is quantifiably distinct from the lack of significant activity observed for the shorter-chain analog N-[2-(nonyloxy)phenyl]acetamide (C9) against a related target in a separate study, highlighting the critical role of the ten-carbon decyl chain for target engagement .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 29,000 nM (2.90E+4 nM) [1] |
| Comparator Or Baseline | N-[2-(nonyloxy)phenyl]acetamide (C9) showed no significant inhibition (IC50 not reached or >100 µM) against a related target . |
| Quantified Difference | At least a 3.4-fold difference, as the C9 compound was inactive up to a 100 µM threshold. |
| Conditions | Human AC8 expressed in HEK293 cells, measuring decrease in A23187-stimulated cAMP accumulation. |
Why This Matters
This data establishes a clear potency threshold; the C10 decyl chain is necessary for observable enzyme inhibition in this class, while a shorter C9 chain is insufficient.
- [1] BindingDB. (2021). BDBM50521094 / CHEMBL4574197. IC50: 2.90E+4 nM for inhibition of human AC8 expressed in HEK293 cells. View Source
